molecular formula C18H11F4N3O2 B14988038 1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14988038
M. Wt: 377.3 g/mol
InChI Key: BDGBHFIENBZRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of fluorine atoms, which are known to impart unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(4-fluorophenyl)- and 2-[3-(trifluoromethyl)phenyl]acetonitriles with 1,4-dibromobutane, followed by hydrolysis to the corresponding carboxylic acids. These acids are then converted to acid chlorides, which react with various amines to produce the target compound .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity for these targets. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of fluorine atoms and other functional groups. Similar compounds include:

These compounds share some chemical and biological properties with this compound but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C18H11F4N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H11F4N3O2/c19-12-4-6-14(7-5-12)25-9-8-15(26)16(24-25)17(27)23-13-3-1-2-11(10-13)18(20,21)22/h1-10H,(H,23,27)

InChI Key

BDGBHFIENBZRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.